Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is an organic compound with the molecular formula C12H18N2O4. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with diisopropyl ester groups at the 3 and 4 positions and a methyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropyl malonate with hydrazine hydrate, followed by methylation and cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazole derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
- Diisopropyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diisopropyl ester groups enhance its lipophilicity, making it more suitable for certain applications compared to its diethyl and dimethyl counterparts .
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
dipropan-2-yl 1-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-7(2)17-11(15)9-6-14(5)13-10(9)12(16)18-8(3)4/h6-8H,1-5H3 |
InChI Key |
MIBXUZVBTSHEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C |
Origin of Product |
United States |
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